molecular formula C22H27NO6 B3538175 METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B3538175
M. Wt: 401.5 g/mol
InChI Key: MZCPNCIUENBCNP-UHFFFAOYSA-N
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Description

METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4,8-dimethyl-2H-chromen-2-one with 2-(4-methylpiperidin-1-yl)-2-oxoethanol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl nitrogen or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit cyclin-dependent kinases (CDKs) in cancer cells, thereby preventing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure and similar biological activities.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant with a structure similar to warfarin.

Uniqueness

METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the methylpiperidinyl group, in particular, may enhance its biological activity and selectivity compared to simpler coumarin derivatives.

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-13-7-9-23(10-8-13)19(24)12-28-18-6-5-16-14(2)17(11-20(25)27-4)22(26)29-21(16)15(18)3/h5-6,13H,7-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCPNCIUENBCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 5
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{4,8-DIMETHYL-7-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

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